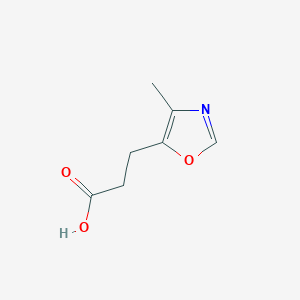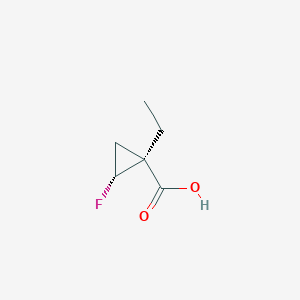
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. The compound consists of a cyclopropane ring substituted with an ethyl group, a fluorine atom, and a carboxylic acid group, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of catalysts such as rhodium or copper complexes to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield the corresponding ketone or aldehyde, while reduction can produce the corresponding alcohol .
Scientific Research Applications
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, the compound can be used to study enzyme-catalyzed reactions and the mechanisms of stereoselective transformations . In industry, the compound can be used in the production of fine chemicals and as an intermediate in the synthesis of specialty materials .
Mechanism of Action
The mechanism of action of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s unique stereochemistry allows it to bind selectively to chiral active sites, resulting in specific biological effects . The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid include other cyclopropane derivatives, such as (1S,2R)-2-bromocyclopentanol and (1R,2S)-2-methoxycarbonylcyclopropane-1-carboxylic acid . These compounds share similar structural features but differ in their substituents and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block for the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C6H9FO2 |
|---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
InChI Key |
XUWLDAPAGCAOMG-INEUFUBQSA-N |
Isomeric SMILES |
CC[C@]1(C[C@H]1F)C(=O)O |
Canonical SMILES |
CCC1(CC1F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13346230.png)
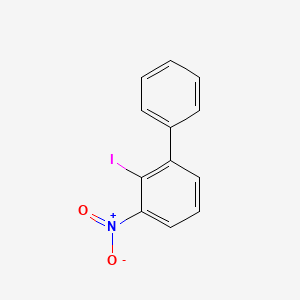
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)
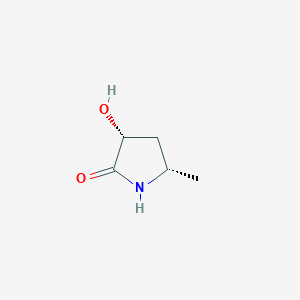


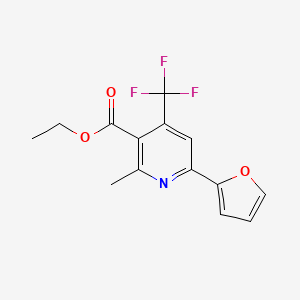
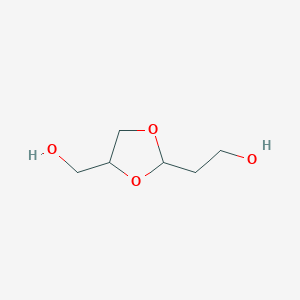
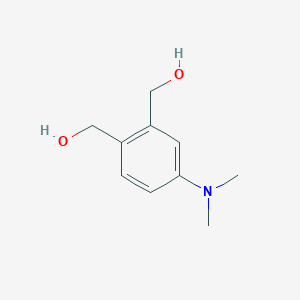

![azanium;N-[(4-amino-2-methylpyrimidin-5-yl)methyl]carbamodithioate](/img/structure/B13346297.png)
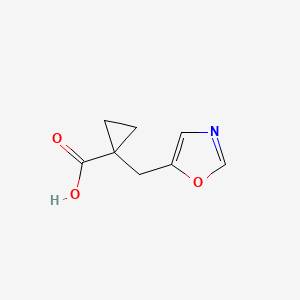
![1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol](/img/structure/B13346308.png)
